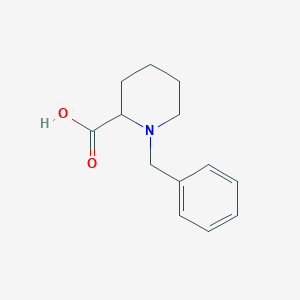

1-Benzylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUCBQVXYVZGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385687 | |

| Record name | 1-benzylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21319-53-9 | |

| Record name | 1-benzylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-1-benzylpiperidine-2-carboxylic acid

This guide provides a comprehensive overview of (2R)-1-benzylpiperidine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in the development of therapeutic agents, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Structure

(2R)-1-benzylpiperidine-2-carboxylic acid is a derivative of D-pipecolinic acid, which is the (R)-enantiomer of piperidine-2-carboxylic acid. The structure features a piperidine ring with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the C2 position, with a defined (R) stereochemistry at this chiral center.

IUPAC Name: The systematically generated and accepted IUPAC name for this compound is (2R)-1-benzylpiperidine-2-carboxylic acid [1].

Synonyms: It is also known by other names, including (R)-1-Benzylpiperidine-2-carboxylic acid and N-benzyl-D-homoproline[1].

Chemical Structure: The 2D chemical structure is depicted below.

Figure 1: 2D Structure of (2R)-1-benzylpiperidine-2-carboxylic acid.

Physicochemical and Computed Properties

The key properties of (2R)-1-benzylpiperidine-2-carboxylic acid are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 219.28 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 77-79 °C | [2] |

| Boiling Point (Predicted) | 358.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.37 ± 0.20 | [2] |

| XLogP3 (Predicted) | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

The most direct synthesis of (2R)-1-benzylpiperidine-2-carboxylic acid involves the N-alkylation of the parent amino acid, (2R)-piperidine-2-carboxylic acid (D-pipecolinic acid), with a benzyl halide. This is a standard procedure in synthetic organic chemistry.

Figure 2: General Synthetic Workflow for N-Benzylation.

Detailed Experimental Protocol: N-Benzylation

This protocol describes a representative method for the synthesis of the title compound.

Materials:

-

(2R)-piperidine-2-carboxylic acid (1.0 eq)

-

Benzyl bromide or benzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0-3.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (2R)-piperidine-2-carboxylic acid (1.0 eq) and the chosen solvent (e.g., acetonitrile).

-

Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the suspension.

-

Addition of Alkylating Agent: While stirring vigorously at room temperature, add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture (e.g., to 50-80 °C or reflux) and monitor its progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (2R)-1-benzylpiperidine-2-carboxylic acid.

Relevance in Medicinal Chemistry and Drug Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives of this core are widely investigated for a range of biological activities.

Cholinesterase Inhibition: A significant application for this structural motif is in the design of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease[5][6]. The N-benzyl group often plays a crucial role by interacting with specific sites within the enzyme's active gorge. The carboxylic acid moiety of the title compound provides a convenient handle for further chemical modification, such as conversion to amides or esters, to create libraries of potential inhibitors with improved potency, selectivity, and pharmacokinetic profiles[5]. For instance, studies have shown that N-benzylpiperidine carboxamide derivatives can be potent cholinesterase inhibitors[5].

While (2R)-1-benzylpiperidine-2-carboxylic acid itself is primarily a synthetic intermediate, its structure embodies the core pharmacophoric elements that are essential for the biological activity of more complex drug candidates. Its stereochemistry is often critical for achieving specific and high-affinity interactions with biological targets.

References

- 1. (R)-1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 677407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. indiamart.com [indiamart.com]

- 4. appchemical.com [appchemical.com]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzylpiperidine-2-carboxylic acid chemical and physical properties

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-Benzylpiperidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₁₇NO₂, is a derivative of piperidine, a common scaffold in medicinal chemistry. It is a white to off-white crystalline solid.[1][2] Its solubility profile indicates that it is soluble in alcohol and sodium hydroxide solutions, while being only slightly soluble in water.[2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributed to the measurement of different forms of the compound, such as the free acid versus a salt form (e.g., hydrochloride), or differences between racemic and enantiomerically pure samples. The significantly higher melting point of 223-228 °C is likely for the hydrochloride salt, while the values of 77-79 °C and 109-111 °C are more representative of the free carboxylic acid.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₂ | [4] |

| Molecular Weight | 219.28 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 77-79 °C; 109-111 °C; 223-228 °C (likely HCl salt) | [1][2][3] |

| Boiling Point | 381.1 °C at 760 mmHg | [2] |

| Predicted pKa | 2.37 ± 0.20 | [1] |

| Solubility | Soluble in alcohol and sodium hydroxide solution; slightly soluble in water. | [2] |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the N-benzylation of piperidine-2-carboxylic acid (also known as pipecolic acid). This method provides a straightforward approach to the target molecule.

Experimental Protocol: N-benzylation of Piperidine-2-carboxylic Acid

This protocol is based on general methods for the N-alkylation of amino acids.

Materials:

-

Piperidine-2-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Benzylating Agent: To the stirred solution, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 using 1 M hydrochloric acid. The product should precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the solid product under vacuum over anhydrous sodium sulfate to yield this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound via N-benzylation.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5-4.0 ppm), and the protons of the piperidine ring, which will exhibit complex splitting patterns in the aliphatic region (~1.5-3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (~10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The aromatic carbons of the benzyl group will resonate in the 125-140 ppm region. The benzylic carbon and the carbons of the piperidine ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration for the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹. A strong carbonyl (C=O) stretching band will be present around 1700-1725 cm⁻¹. Additionally, C-H stretching bands for the aromatic and aliphatic portions of the molecule will be visible around 2850-3100 cm⁻¹.

Biological Activity and Applications in Drug Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds that target the central nervous system (CNS).[5] Derivatives of 1-benzylpiperidine have been investigated for their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[6]

This compound itself is considered a key intermediate in the synthesis of more complex pharmaceutical agents.[2][7] Its structural similarity to dopamine receptor ligands suggests its potential as a building block for drugs targeting neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[7] The presence of the carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships.

Caption: Conceptual diagram showing the role of this compound as a precursor in the development of drugs targeting the central nervous system.

References

- 1. This compound CAS#: 21319-53-9 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. indiamart.com [indiamart.com]

- 4. appchemical.com [appchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

A Technical Guide to 1-Benzylpiperidine-2-carboxylic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Benzylpiperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The N-benzylpiperidine structural motif is a key feature in numerous pharmaceuticals, valued for its structural flexibility and ability to interact with biological targets.[1] This document outlines the fundamental molecular properties of this compound, a detailed experimental protocol for its synthesis, and its potential role in modulating key neurological pathways.

Core Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its application in experimental and computational research.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂[2][3] |

| Molecular Weight | 219.28 g/mol [4] |

| CAS Number | 21319-53-9[2][3] |

| Synonyms | 1-(Phenylmethyl)-2-piperidinecarboxylic acid |

Synthesis Protocol: Asymmetric Synthesis via Chiral Auxiliary

A reliable method for the asymmetric synthesis of this compound involves the use of a chiral auxiliary, such as an Evans' oxazolidinone. This approach allows for the stereocontrolled introduction of the benzyl group. The following protocol is adapted from established methodologies for the synthesis of related chiral carboxylic acids.[5]

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

-

In a round-bottom flask under an argon atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C.

-

Add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir for 30 minutes.

-

Add propionyl chloride (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at -78°C for 1 hour, then allow it to warm to 0°C over 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting acylated oxazolidinone, (S)-4-benzyl-3-propionyl-2-oxazolidinone, using flash chromatography.[5]

Step 2: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 equivalents) to diisopropylamine (1.1 equivalents) in anhydrous THF at -78°C.

-

Add the purified acylated oxazolidinone (1.0 equivalent) in THF dropwise to the LDA solution at -78°C.

-

After stirring for 30 minutes, add benzyl bromide (1.2 equivalents).

-

Stir the reaction mixture for 4 hours at -78°C.

-

Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous work-up as described in the previous step.

-

Purify the product by flash chromatography to separate the diastereomers.[5]

Step 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid

-

Dissolve the major diastereomer from the alkylation step (1.0 equivalent) in a 3:1 mixture of THF and water. Cool the solution to 0°C.

-

Add lithium hydroxide (2.0 equivalents) and 30% aqueous hydrogen peroxide (4.0 equivalents).

-

Stir the mixture vigorously at 0°C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

The chiral auxiliary can be recovered by extraction with ethyl acetate.

-

Acidify the aqueous layer with 1 M hydrochloric acid (HCl) and extract the final product, this compound, with ethyl acetate.[5]

Potential Biological Activity and Signaling Pathways

Derivatives of 1-benzylpiperidine have been investigated for their potential to modulate neurological pathways, particularly in the context of neurodegenerative diseases like Alzheimer's.[6] These compounds have been designed as dual-target inhibitors, simultaneously acting on acetylcholinesterase (AChE) and the serotonin transporter (SERT).[6]

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

-

Serotonin Transporter (SERT) Inhibition: Inhibition of SERT increases the synaptic concentration of serotonin, which can help in managing the depressive symptoms often associated with Alzheimer's.

The dual-inhibitory action of 1-benzylpiperidine derivatives represents a promising polypharmacological approach to treating the complex symptoms of Alzheimer's disease.

Caption: Dual inhibition of AChE and SERT by a 1-benzylpiperidine derivative.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. (R)-1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 677407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for 1-Benzylpiperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzylpiperidine-2-carboxylic acid. The interpretation of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data is presented to facilitate the structural elucidation and characterization of this compound.

Chemical Structure and Overview

This compound is an organic compound with the chemical formula C₁₃H₁₇NO₂.[1] It features a piperidine ring N-substituted with a benzyl group and a carboxylic acid group at the 2-position. This structure suggests characteristic spectroscopic features arising from the aromatic ring, the aliphatic piperidine ring, and the carboxylic acid moiety.

Molecular Weight: 219.28 g/mol [1][2]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 - 4.00 | Doublet of Doublets | 1H | CH at position 2 of piperidine |

| ~ 3.40 - 3.60 | Doublet | 2H | CH₂ of the benzyl group |

| ~ 2.80 - 3.20 | Multiplet | 2H | CH₂ at position 6 of piperidine |

| ~ 1.50 - 2.00 | Multiplet | 6H | CH₂ at positions 3, 4, 5 of piperidine |

| > 10.00 | Broad Singlet | 1H | Carboxylic acid proton (COOH) |

Protons on carbon atoms adjacent to carbonyl groups typically resonate in the 2.0-3.0 ppm range in ¹H NMR spectra.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 180 | Carboxylic acid carbon (C=O) |

| ~ 135 - 140 | Quaternary aromatic carbon of the benzyl group |

| ~ 128 - 130 | Aromatic CH carbons of the benzyl group |

| ~ 60 - 65 | CH₂ of the benzyl group |

| ~ 55 - 60 | CH at position 2 of the piperidine ring |

| ~ 50 - 55 | CH₂ at position 6 of the piperidine ring |

| ~ 20 - 30 | CH₂ at positions 3, 4, 5 of the piperidine ring |

The carbonyl carbons of carboxylic acid derivatives are typically observed in the 160-180 ppm range in ¹³C NMR spectra.[4]

Table 3: Predicted FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid |

| 2850 - 3000 | Medium | C-H stretch of aromatic and aliphatic groups |

| 1680 - 1720 | Strong | C=O stretch of the carboxylic acid |

| 1450 - 1600 | Medium to Weak | C=C stretch of the aromatic ring |

| 1210 - 1320 | Strong | C-O stretch of the carboxylic acid |

| 690 - 770 | Strong | C-H out-of-plane bend of the monosubstituted benzene ring |

Carboxylic acids typically show a very broad O-H stretching band in the region of 3300-2500 cm⁻¹.[5] The carbonyl (C=O) stretch of a carboxylic acid appears as an intense band between 1760-1690 cm⁻¹.[5]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219 | Molecular ion (M⁺) |

| 174 | Loss of COOH (M - 45) |

| 91 | Benzyl cation (C₇H₇⁺) - typically a base peak |

| 128 | Piperidine-2-carboxylic acid fragment |

In mass spectrometry, carboxylic acids may show peaks corresponding to the loss of OH (M-17) and COOH (M-45).[6] For N-benzyl compounds, a prominent peak at m/z 91 corresponding to the benzyl cation is expected.[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on a 100 MHz or higher field spectrometer.

-

Standard pulse programs are used for both ¹H and ¹³C NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer.

-

Typically, data is collected over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder or solvent is recorded and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Structural Elucidation Logic

This diagram shows the logical relationship between the different spectroscopic data and the final structural confirmation of this compound.

Caption: Logical flow of structural elucidation.

References

- 1. chembk.com [chembk.com]

- 2. (R)-1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 677407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of N-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The N-benzylpiperidine scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, most notably neurodegenerative disorders such as Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of N-benzylpiperidine derivatives, with a focus on their well-established role as cholinesterase inhibitors. We delve into their synthesis, in vitro and in vivo pharmacological profiles, and the underlying molecular mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Cholinesterase Inhibition: A Primary Therapeutic Target

A significant body of research on N-benzylpiperidine derivatives has centered on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[5] By inhibiting these enzymes, N-benzylpiperidine derivatives can increase acetylcholine levels in the brain, offering a symptomatic treatment for the disease.[5] The design of these inhibitors often draws inspiration from the structure of donepezil, a clinically approved AChE inhibitor that features an N-benzylpiperidine moiety.[6]

Quantitative Analysis of Cholinesterase Inhibitory Activity

The inhibitory potency of N-benzylpiperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro cholinesterase inhibitory activities of several representative N-benzylpiperidine derivatives from the scientific literature.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Donepezil Derivatives | |||

| Compound 23 | Butyrylcholinesterase (BChE) | 0.72 | [3] |

| 1,3-Dimethylbenzimidazolinone Derivatives | |||

| Compound 15b | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11 | [5] |

| Compound 15j | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04 | [5] |

| Compound 15b | Human Acetylcholinesterase (huAChE) | 1.49 ± 0.43 | [5] |

| Compound 15b | Human Butyrylcholinesterase (huBChE) | 1.33 ± 0.55 | [5] |

| Compound 15j | Human Acetylcholinesterase (huAChE) | 1.25 ± 0.48 | [5] |

| Compound 15j | Human Butyrylcholinesterase (huBChE) | 0.66 ± 0.22 | [5] |

| HDAC/AChE Dual Inhibitors | |||

| Compound d5 | Acetylcholinesterase (AChE) | 6.89 | [4] |

| Compound d10 | Acetylcholinesterase (AChE) | 3.22 | [4] |

| N-Benzylpiperidine Carboxamide Derivatives | |||

| Lead Compound 5 | Acetylcholinesterase (AChE) | 0.03 ± 0.07 | [7] |

| Compound 28 | Acetylcholinesterase (AChE) | 0.41 ± 1.25 | [7] |

| Compound 20 | Acetylcholinesterase (AChE) | 5.94 ± 1.08 | [7] |

| N-Benzylpyridinium-Based Compounds | |||

| Compound 8a | Acetylcholinesterase (AChE) | ≤ 0.056 | [6] |

| Compound 8b | Acetylcholinesterase (AChE) | ≤ 0.056 | [6] |

Molecular Interactions with Acetylcholinesterase

Molecular docking studies have elucidated the binding modes of N-benzylpiperidine derivatives within the active site of AChE. These compounds typically engage with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The N-benzyl group often establishes crucial cation-π or π-π stacking interactions with aromatic residues such as Trp86 and Tyr341 in the active site gorge.[5][8]

Figure 1. Binding of N-benzylpiperidine derivatives to AChE.

Beyond Cholinesterase Inhibition: A Spectrum of Biological Activities

The pharmacological profile of N-benzylpiperidine derivatives extends beyond their effects on cholinesterases. Researchers have explored their potential in various other therapeutic areas.

Neuroprotection and Antioxidant Activity

Several N-benzylpiperidine derivatives have demonstrated neuroprotective effects against oxidative stress-induced cell death in vitro.[5] For instance, compounds 15b and 15j showed a protective effect against H₂O₂-induced oxidative damage in PC12 cells.[5] This neuroprotective activity is often associated with their antioxidant properties, as determined by assays such as the DPPH radical scavenging assay.[5]

β-Amyloid Anti-Aggregation Properties

In the context of Alzheimer's disease, the aggregation of β-amyloid (Aβ) peptides is a key pathological hallmark. Some N-benzylpiperidine derivatives have been shown to inhibit Aβ aggregation.[3] For example, compound 23 exhibited 72.5% inhibition of Aβ aggregation at a concentration of 10 µM.[3] This multi-target approach, combining cholinesterase inhibition with Aβ anti-aggregation activity, is a promising strategy for developing more effective Alzheimer's therapies.[3]

Monoacylglycerol Lipase (MAGL) Inhibition

More recently, the N-benzylpiperidine scaffold has been explored for the development of monoacylglycerol lipase (MAGL) inhibitors.[9] MAGL is an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[9] Inhibition of MAGL can lead to anti-inflammatory, analgesic, and neuroprotective effects.[9]

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

| Benzylpiperidine/Benzylpiperazine Derivatives | |||

| Compound 28 | Human MAGL (hMAGL) | 12.3 ± 1.1 | [9] |

| Compound 29 | Human MAGL (hMAGL) | 14.2 ± 1.3 | [9] |

Histone Deacetylase (HDAC) Inhibition

A multitarget-directed ligand approach has also led to the development of N-benzylpiperidine derivatives that dually inhibit both AChE and histone deacetylases (HDACs).[4] HDAC inhibitors have shown therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| HDAC/AChE Dual Inhibitors | |||

| Compound d5 | Histone Deacetylase (HDAC) | 0.17 | [4] |

| Compound d10 | Histone Deacetylase (HDAC) | 0.45 | [4] |

Experimental Protocols

The biological evaluation of N-benzylpiperidine derivatives employs a range of standardized in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.[5][10]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1]

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well microplate, add the enzyme solution (AChE or BChE) and the test compound solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Add DTNB to the reaction mixture.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Figure 2. Workflow for the Ellman's cholinesterase assay.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity

This assay is used to determine the binding affinity of test compounds for a specific receptor, in this case, the σ₁ receptor.[1]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Procedure:

-

Prepare cell membrane homogenates containing the σ₁ receptor.

-

In a reaction tube, add the membrane homogenate, a radiolabeled ligand (e.g., [³H]-(+)-pentazocine), and the test compound at various concentrations.

-

Incubate the mixture at a specific temperature (e.g., 37 °C) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Determine the Ki or IC50 value for the test compound.[1]

In Vivo Evaluation

Promising N-benzylpiperidine derivatives identified from in vitro screening are often advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.

Scopolamine-Induced Memory Impairment Model

This is a widely used animal model to evaluate the potential of compounds to ameliorate memory deficits, which is relevant for Alzheimer's disease research.[3][11]

Procedure:

-

Administer the test compound to the animals (e.g., mice or rats).

-

After a specific time, induce amnesia by administering scopolamine, a muscarinic receptor antagonist.

-

Assess the animals' memory performance using behavioral tests such as the Morris water maze or passive avoidance test.[3][11]

-

Compare the performance of the compound-treated group with that of the scopolamine-treated control group and a vehicle-treated group.

Synthesis of N-Benzylpiperidine Derivatives

The synthesis of N-benzylpiperidine derivatives is typically straightforward, often involving the N-alkylation of a piperidine ring with a suitable benzyl halide.[1]

General Procedure for N-Alkylation:

-

Dissolve the piperidine derivative and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or DMF).

-

Add the corresponding benzyl halide (e.g., benzyl bromide or benzyl chloride) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]

Figure 3. General synthetic workflow for N-benzylpiperidines.

Conclusion

N-benzylpiperidine derivatives constitute a versatile and highly valuable class of compounds in modern drug discovery. Their well-established role as potent cholinesterase inhibitors has positioned them as leading candidates in the search for novel treatments for Alzheimer's disease. Furthermore, the expanding scope of their biological activities, including neuroprotective, antioxidant, Aβ anti-aggregation, MAGL inhibitory, and HDAC inhibitory effects, underscores their potential to yield multi-target-directed ligands for complex multifactorial diseases. The straightforward synthetic accessibility of the N-benzylpiperidine scaffold, coupled with the detailed understanding of its structure-activity relationships, provides a solid foundation for the future design and development of innovative therapeutics. This technical guide serves as a comprehensive resource to facilitate and inspire further research into this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 1-Benzylpiperidine-2-carboxylic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Benzylpiperidine-2-carboxylic acid, a key consideration for its handling, formulation, and application in research and development. This document outlines its solubility in various solvents, details established experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

This compound is a derivative of piperidine with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 2-position of the piperidine ring. Its structure imparts both lipophilic (benzyl and piperidine rings) and hydrophilic (carboxylic acid) characteristics, influencing its solubility in different media.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Appearance | White crystalline solid[1] |

| pKa (Predicted) | 2.37 ± 0.20 |

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on available information and the physicochemical properties of the compound and its analogs, a qualitative solubility profile can be summarized.

The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the nonpolar benzyl and piperidine backbone indicates potential solubility in certain organic solvents. As a carboxylic acid, its solubility is expected to be highly dependent on the pH of the medium.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Reference / Rationale |

| Aqueous | Water | Slightly Soluble | [1] |

| 5% Sodium Hydroxide (aq) | Soluble | [1] Forms a soluble salt. | |

| 5% Sodium Bicarbonate (aq) | Soluble | Expected to form a soluble salt with effervescence. | |

| 5% Hydrochloric Acid (aq) | Soluble | The tertiary amine can be protonated to form a soluble salt. | |

| Polar Protic | Methanol | Soluble | "Alcohol" is mentioned as a solvent.[1] |

| Ethanol | Soluble | "Alcohol" is mentioned as a solvent.[1] | |

| Polar Aprotic | Acetone | Likely Soluble | The polarity is intermediate, and it can solvate both polar and nonpolar parts of the molecule. |

| Ethyl Acetate | Likely Soluble | Similar reasoning to acetone; good solvent for moderately polar compounds. | |

| Halogenated | Dichloromethane | Likely Soluble | Often a good solvent for organic compounds with moderate polarity. |

| Nonpolar | Hexane | Likely Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents. |

Note: "Likely Soluble" and "Likely Insoluble" are estimations based on the chemical structure and the solubility of similar compounds. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are standard methodologies for qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, 5% NaOH, 5% HCl)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a dark background to determine if the solid has dissolved completely.

-

If the solid has not fully dissolved, add another 2 mL of the solvent and repeat the agitation.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Chosen solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure a saturated solution with undissolved solid remaining).

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of a compound's solubility profile.

Caption: Workflow for Solubility Profile Assessment.

References

Potential Therapeutic Applications of Piperidine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its inherent conformational rigidity and the ability to present functional groups in a well-defined spatial orientation make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the therapeutic applications of piperidine carboxylic acids, with a focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and γ-aminobutyric acid (GABA)ergic modulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows.

Piperidine Carboxylic Acids as NMDA Receptor Antagonists

Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, including epilepsy, stroke-related neuronal damage, and neurodegenerative diseases such as Alzheimer's disease.[1] Piperidine carboxylic acids have been extensively investigated as competitive NMDA receptor antagonists, offering a potential therapeutic strategy to mitigate excitotoxicity.

Mechanism of Action and Key Compounds

These compounds typically act by competing with the endogenous co-agonist glycine or glutamate at their respective binding sites on the NMDA receptor complex. A notable example is the series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids. The tetrazole moiety serves as a bioisostere for the carboxylic acid group, contributing to the compound's potency and selectivity.[1]

One of the most potent compounds in this series is LY233053.[1] Its activity resides in the (-)-2R,4S-isomer, known as LY235723.[2] These antagonists are unique for their shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be advantageous for treating acute conditions like stroke by allowing for better dosage control.[1][3]

Quantitative Data: NMDA Receptor Antagonists

The following table summarizes the in vitro and in vivo potency of selected piperidine carboxylic acid-based NMDA receptor antagonists.

| Compound | In Vitro Activity | In Vivo Activity | Reference |

| LY233053 (racemate) | IC50 ([3H]CGS-19755 binding) = 107 ± 7 nM | MED (NMDA-induced convulsions, neonatal rats) = 20 mg/kg ip | [1][3] |

| IC50 (cortical wedge, vs. NMDA) = 4.2 ± 0.4 µM | MED (NMDA-induced lethality, mice) = 5 mg/kg ip | [1][3] | |

| LY235723 ((-)-isomer) | IC50 ([3H]CGS-19755 binding) = 67 ± 6 nM | Blocks NMDA-induced convulsions in neonatal rats | [2] |

| IC50 (cortical slice, vs. 40 µM NMDA) = 1.9 ± 0.24 µM | Blocks NMDA-induced lethality in mice | [2] | |

| Compound 1 | Ki (NMDA receptor binding) = 74 nM | ED50 (mouse hot-plate, i.t.) = 0.53 nmol (racemate) | [4] |

| Compound 2 (ketone analog of 1) | Ki (NMDA receptor binding) = 64 nM | ED50 (mouse hot-plate, i.t.) = 0.51 nmol (racemate) | [4] |

Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates the mechanism of action of competitive NMDA receptor antagonists.

Caption: Competitive antagonism at the NMDA receptor by piperidine carboxylic acids.

Piperidine Carboxylic Acids as GABAergic Modulators

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic signaling is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety. Piperidine carboxylic acids, particularly derivatives of nipecotic acid and isonipecotic acid, have been instrumental in the development of GABA uptake inhibitors and GABAA receptor agonists.[5][6]

Mechanism of Action: GABA Uptake Inhibition

Piperidine-3-carboxylic acid (nipecotic acid) is a potent inhibitor of GABA transporters (GATs), particularly GAT1.[5] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and prolong the action of GABA, thereby enhancing inhibitory neurotransmission. However, nipecotic acid itself has poor blood-brain barrier permeability.[5] Medicinal chemistry efforts have focused on developing lipophilic derivatives to improve CNS penetration, leading to the development of the antiepileptic drug Tiagabine.[5][7]

Quantitative Data: GABA Uptake Inhibitors

The following table presents the inhibitory activity of nipecotic acid and its derivatives on GABA transporters.

| Compound | Target | IC50 | Reference |

| (±)-Nipecotic Acid | mouse GAT-1 | 2.6 µM | [8] |

| mouse GAT-2 | 310 µM | [8] | |

| mouse GAT-3 | 29 µM | [8] | |

| mouse GAT-4 | 16 µM | [8] | |

| rabbit choroid plexus GABA uptake | 244 µM | [8] | |

| Tiagabine | GAT-1 | Potent and selective inhibitor | [9] |

Signaling Pathway: GABAergic Modulation

The following diagram illustrates the enhancement of GABAergic neurotransmission by GABA uptake inhibitors.

Caption: Mechanism of GABA uptake inhibition by piperidine carboxylic acid derivatives.

Other Therapeutic Applications

Beyond their effects on NMDA and GABA systems, piperidine carboxylic acids and their derivatives have shown promise in other therapeutic areas, including cancer and inflammation.

-

Anticancer Activity: Certain piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation.[10]

-

Anti-inflammatory Effects: Piperidine carboxylic acid derivatives have demonstrated anti-inflammatory properties in preclinical models. For instance, they have been shown to inhibit the upregulation of adhesion molecules like ICAM-1, which are involved in inflammatory responses.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidine carboxylic acids.

In Vitro Assays

This competitive radioligand binding assay is used to determine the affinity of test compounds for the NMDA receptor.

Materials:

-

Rat brain membranes (crude synaptic membranes)

-

[3H]CGS-19755 (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (piperidine carboxylic acid derivatives)

-

Non-specific binding control (e.g., high concentration of L-glutamate)

-

Glass fiber filters

-

Scintillation cocktail

-

Filtration apparatus and scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, test compound at various concentrations, and a fixed concentration of [3H]CGS-19755.

-

Add the membrane preparation to initiate the binding reaction.

-

For non-specific binding, add a high concentration of L-glutamate instead of the test compound.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

This assay measures the ability of test compounds to inhibit the uptake of GABA into nerve terminals (synaptosomes).

Materials:

-

Rat brain synaptosomes

-

[3H]GABA (radioligand)

-

Krebs-Ringer buffer

-

Test compounds (piperidine carboxylic acid derivatives)

-

Uptake inhibitor for control (e.g., nipecotic acid)

-

Glass fiber filters

-

Scintillation cocktail

-

Filtration apparatus and scintillation counter

Procedure:

-

Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.

-

Pre-incubate the synaptosomal suspension in Krebs-Ringer buffer at 37°C.

-

Add the test compound at various concentrations.

-

Initiate GABA uptake by adding a mixture of [3H]GABA and unlabeled GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition of GABA uptake by the test compounds compared to the control.

-

Determine the IC50 value for each compound.

In Vivo Models

This model is used to assess the anti-inflammatory activity of test compounds.[12][13][14][15]

Procedure:

-

Acclimatize male Wistar or Sprague-Dawley rats to the experimental conditions.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.

-

Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.[12][13]

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

This model is used to evaluate the analgesic properties of test compounds, distinguishing between nociceptive and inflammatory pain.[1][16][17]

Procedure:

-

Acclimatize male Swiss mice to the observation chambers.

-

Administer the test compound or vehicle at a specific time before the formalin injection.

-

Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the right hind paw.[1][16]

-

Immediately place the mouse in the observation chamber and record the cumulative time spent licking the injected paw during two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).[16]

-

-

Analyze the data to determine if the test compound significantly reduces the licking time in either or both phases compared to the control group.

Synthesis and Experimental Workflows

General Synthesis Workflow

The synthesis of piperidine carboxylic acids often involves multi-step sequences. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

Caption: General workflow for the synthesis and evaluation of piperidine carboxylic acids.

Conclusion

Piperidine carboxylic acids represent a versatile and valuable scaffold in drug discovery, with demonstrated therapeutic potential across a range of neurological and inflammatory disorders. Their ability to be tailored to achieve high potency and selectivity for targets such as the NMDA receptor and GABA transporters underscores their importance in modern medicinal chemistry. Further exploration of this chemical space, guided by detailed structure-activity relationship studies and robust preclinical evaluation, is likely to yield novel and effective therapeutic agents for a variety of unmet medical needs.

References

- 1. CN102070624A - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 7. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 8. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

The N-Benzyl Piperidine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl piperidine (N-BP) motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural architecture, which combines a basic, conformationally flexible piperidine ring with a lipophilic benzyl group, facilitates critical interactions with a wide array of biological targets.[1][2] The tertiary amine of the piperidine ring is often protonated at physiological pH, allowing for ionic interactions, while the benzyl group can engage in hydrophobic, π-π stacking, and cation-π interactions with aromatic residues within protein binding pockets.[1][4] This versatility has rendered the N-BP core a highly sought-after pharmacophore in the design of therapeutics for a diverse range of diseases, most notably those affecting the central nervous system (CNS), but also in oncology and virology.[3][5][6] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of N-benzyl piperidine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Key Pharmacological Activities and Quantitative Data

The therapeutic versatility of the N-benzyl piperidine scaffold is evident in its application across multiple disease areas. This section summarizes the key pharmacological activities and presents quantitative data for representative compounds.

Alzheimer's Disease and Neurodegenerative Disorders

The most prominent application of the N-benzyl piperidine motif is in the treatment of Alzheimer's disease (AD). The seminal drug, Donepezil, features this core structure and functions as a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for cognitive decline.[9][10][11]

Recognizing the multifactorial nature of AD, recent research has focused on developing multi-target-directed ligands (MTDLs) based on the N-BP scaffold. These agents are designed to simultaneously modulate other key pathological targets, such as β-secretase-1 (BACE-1), which is involved in the production of amyloid-beta (Aβ) plaques, and histone deacetylases (HDACs), which are implicated in epigenetic dysregulation in AD.[12][13][14][15]

Table 1: Inhibitory Activities of N-Benzyl Piperidine Derivatives in Alzheimer's Disease Models

| Compound/Drug | Target(s) | IC50 / Ki Value (nM) | Selectivity | Reference(s) |

| Donepezil (E2020) | AChE | IC50 = 5.7 | 1250-fold for AChE over BuChE | [16] |

| Compound 21 | AChE | IC50 = 0.56 | 18,000-fold for AChE over BuChE | [17] |

| Compound 19 | AChE | IC50 = 1.2 | ~34,700-fold for AChE over BuChE | [18] |

| Compound d5 | HDAC / AChE | IC50 = 170 (HDAC), 6890 (AChE) | Dual inhibitor | [12][19] |

| Compound d10 | HDAC / AChE | IC50 = 450 (HDAC), 3220 (AChE) | Dual inhibitor | [12][19] |

| Compound 4a | AChE / BuChE | IC50 = 2080 (AChE), 7410 (BuChE) | Dual inhibitor | [20] |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; HDAC: Histone Deacetylase; IC50: Half-maximal inhibitory concentration.

Analgesia (Pain Management)

The N-benzyl piperidine scaffold is also integral to the development of novel analgesics. Researchers have designed dual-acting ligands that target both the μ-opioid receptor (MOR), a classical target for pain relief, and the sigma-1 (σ1) receptor, a chaperone protein that modulates opioid signaling.[3][21] Co-targeting these receptors has the potential to produce potent antinociceptive effects while mitigating common opioid-related side effects like constipation and physical dependence.[3][6]

Table 2: Receptor Binding Affinities and Analgesic Efficacy of N-Benzyl Piperidine Derivatives

| Compound | Target(s) | Ki (nM) | In Vivo Efficacy (ED50, mg/kg) | Animal Model | Reference(s) |

| Compound 52 | MOR / σ1R | 56.4 (MOR), 11.0 (σ1R) | 4.04 (Abdominal constriction) | Mouse | [6] |

| 13.98 (Formalin test) | Rat | [6] | |||

| Compound 68 (Tao-191) | MOR / σ1R | 6.5 (MOR), 35.7 (σ1R) | 0.32 (Abdominal constriction) | Mouse | |

| 0.30 (Neuropathic pain) | Mouse |

MOR: μ-Opioid Receptor; σ1R: Sigma-1 Receptor; Ki: Inhibitory constant; ED50: Median effective dose.

Anticancer Activity

Derivatives of piperidine, including N-benzylated structures, have demonstrated significant potential as anticancer agents.[22] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[23][24]

Table 3: Cytotoxic Activity of N-Benzyl Piperidine and Related Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) | Mechanism | Reference(s) |

| Compound 19n | MGC-803 | Gastric Cancer | IC50 = 4.61 | G0/G1 cell cycle arrest, Apoptosis | [25] |

| Compound 5b | MDA-MB-231 | Breast Cancer | GI50 = 39.6 | Not specified | [26] |

| PQM-75 (6i) | HepG2 | Liver Cancer | IC50 = 58.40 | G2/M cell cycle arrest | |

| PQM-88 (6k) | A549 | Lung Cancer | IC50 = 59.58 | Not specified | |

| DTPEP | MDA-MB-231, MCF-7 | Breast Cancer | Not specified | G0/G1 cell cycle arrest, ROS generation | [23] |

GI50: 50% growth inhibition concentration; IC50: Half-maximal inhibitory concentration; ROS: Reactive Oxygen Species.

Antiviral Activity

The N-benzyl piperidine motif has also been incorporated into compounds with promising antiviral properties. Studies have shown that these derivatives can inhibit the replication of various viruses, including influenza A virus (H1N1) and Human Immunodeficiency Virus (HIV).[21][27] The mechanisms can involve targeting viral proteins, such as neuraminidase in the influenza virus, or interfering with viral entry and replication processes.[14]

Table 4: Antiviral Activity of N-Benzyl Piperidine Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference(s) |

| AB05 | Influenza A/WSN/33 (H1N1) | MDCK | 0.33 | 76 | [14] |

| Compound 2 | HCoV-229E | HEL | 7.4 | 6 | [13] |

| FZJ05 | Influenza A/H1N1 | MDCK | "Significant potency" | Not specified | [27] |

| FZJ13 | HIV-1 | Not specified | "Notable potency" | Not specified | [27] |

EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50); MDCK: Madin-Darby Canine Kidney; HEL: Human Embryonic Lung.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which N-benzyl piperidine derivatives operate is crucial for understanding their mechanism of action and for designing rational drug discovery campaigns.

Caption: Cholinergic synapse inhibition by N-benzyl piperidine derivatives.

Caption: Dual modulation of Opioid and Sigma-1 receptors for analgesia.

Caption: Postulated inhibition of the PI3K/Akt/mTOR cancer survival pathway.

Caption: A representative workflow for N-benzyl piperidine drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-benzyl piperidine derivatives.

Synthesis Protocol: General Procedure for N-Benzyl-4-piperidone

N-benzyl-4-piperidone is a crucial intermediate for the synthesis of many pharmacologically active molecules, including Donepezil.[12]

-

Reaction Setup: To a reaction vessel, add benzylamine and an alcohol-based solvent (e.g., methanol).[12]

-

Addition: Gradually add an acrylate ester (e.g., methyl acrylate) to the stirred solution. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[28]

-

Michael Addition: Stir the mixture at room temperature for approximately 1 hour, then heat to 50-60°C and maintain for 9-24 hours to facilitate the double Michael addition.[12][28]

-

Solvent Removal: After the reaction, recover the excess acrylate and alcohol solvent by distillation.[12]

-

Dieckmann Condensation: Add a suitable organic solvent (e.g., toluene) and an organic base (e.g., sodium methoxide) in batches to induce intramolecular Dieckmann condensation, forming the piperidone ring.

-

Hydrolysis & Decarboxylation: Cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).[28] Heat the mixture to reflux to promote hydrolysis and decarboxylation, yielding the final product.

-

Work-up and Purification: After cooling, adjust the pH to ~8.5 with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield N-benzyl-4-piperidone as a light-yellow oil.

Biological Assay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[18][24]

-

Reagent Preparation:

-

Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI) solution in buffer.

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in buffer.[24]

-

Enzyme: Acetylcholinesterase (AChE) solution in buffer.

-

Test Compounds: Prepare stock solutions of N-benzyl piperidine derivatives in DMSO and make serial dilutions in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound dilution (or buffer for control, and a known inhibitor like Donepezil for positive control).

-

Add 125 µL of DTNB solution.

-

Add 25 µL of AChE enzyme solution. Mix and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.[24]

-

Data Analysis: The rate of reaction (change in absorbance per minute) is proportional to AChE activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biological Assay Protocol: Anticancer Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity.[12][17][29]

-

Cell Seeding: Plate adherent cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[29]

-

Compound Treatment: Treat cells with serial dilutions of the N-benzyl piperidine compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control.[17]

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[12][17]

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[17]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.[17]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]

-

Measurement: Measure the absorbance at ~540-565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Biological Assay Protocol: Antiviral Plaque Reduction Assay (Influenza A/H1N1)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[4][18]

-

Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and incubate overnight.[11][18]

-

Virus Dilution: Prepare serial dilutions of the influenza A/H1N1 virus stock.

-

Compound Treatment: In separate tubes, incubate the virus dilutions with various concentrations of the N-benzyl piperidine test compound for 1 hour at 37°C.[4]

-

Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures and allow the virus to adsorb for 1 hour at 37°C.[4][11]

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or low-melting-point agarose) mixed with medium containing TPCK-trypsin and the corresponding concentration of the test compound.[11][18]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.[4]

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.[4]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The 50% effective concentration (EC50) is determined from the dose-response curve.

Conclusion

The N-benzyl piperidine motif continues to prove its value as a highly versatile and privileged scaffold in drug discovery.[3][25] Its favorable physicochemical properties and ability to interact with a wide range of biological targets have led to the development of successful drugs and a rich pipeline of clinical candidates. The applications are particularly prominent in the CNS field, with Donepezil being a landmark achievement for Alzheimer's disease therapy. The ongoing exploration of N-BP derivatives as multi-target agents for complex diseases like neurodegeneration and cancer, as well as for challenging indications like pain and viral infections, underscores the enduring importance of this chemical core. Future research will undoubtedly continue to leverage the structural and functional advantages of the N-benzyl piperidine scaffold to design the next generation of innovative therapeutics.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing neutralizing activity against influenza H1N1/PR8 by engineering a single-domain VL-M2 specific into a bivalent form | PLOS One [journals.plos.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. benchchem.com [benchchem.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. mdpi.com [mdpi.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. benchchem.com [benchchem.com]